Methyl 5-(2-methoxynicotinoyl) thiophene-2-carboxylate
Description
Methyl 5-(2-methoxynicotinoyl) thiophene-2-carboxylate is a thiophene-based derivative featuring a methyl ester at the 2-position and a 2-methoxynicotinoyl group at the 5-position of the thiophene ring.
Properties
IUPAC Name |
methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-17-12-8(4-3-7-14-12)11(15)9-5-6-10(19-9)13(16)18-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJDQKHAHYYUQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)C2=CC=C(S2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642170 | |
| Record name | Methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-17-9 | |
| Record name | Methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Oxidation and Esterification of Thiophene Derivatives
A robust method for preparing methyl thiophene-2-carboxylate derivatives involves the oxidation of thiophene using a CCl4–CH3OH system catalyzed by transition metal complexes such as VO(acac)2, Fe(acac)3, or Mo(CO)6. This method proceeds via:
- Oxidation of methanol by tetrachloromethane to form methyl hypochlorite and formaldehyde.
- Oxymethylation of thiophene to 2-oxymethylthiophene.
- Further oxidation to 2-thiophenecarboxylic acid.
- Esterification in excess methanol to yield methyl 2-thiophenecarboxylate.
This reaction typically requires elevated temperatures (130–175 °C) and yields methyl 2-thiophenecarboxylate in 44–85% yield depending on conditions and catalysts used.
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|
| VO(acac)2 | 150 | 3 | ~49 | Efficient oxidation catalyst |
| Fe(acac)3 | 140 | 6 | 57–65 | Effective for halogenated thiophenes |
| Mo(CO)6 | 140 | 6 | Comparable | Alternative catalyst |
Functionalization at Position 5: Introduction of 2-Methoxynicotinoyl Group
Acylation via Coupling Reactions
The 5-position of methyl thiophene-2-carboxylate can be functionalized by acylation with 2-methoxynicotinoyl chloride or related activated derivatives. Typical methods include:
- Conversion of 2-methoxynicotinic acid to its acid chloride using reagents like thionyl chloride or oxalyl chloride.
- Friedel-Crafts type acylation of methyl thiophene-2-carboxylate at the 5-position using Lewis acid catalysts (e.g., TiCl4, AlCl3).
- Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) can be employed if the 5-position is halogenated (e.g., 5-bromothiophene derivative).
For example, 5-bromothiophene-2-carboxylic acid methyl ester can be coupled with 2-methoxynicotinoyl boronic acid derivatives under palladium catalysis to yield the desired product with high regioselectivity and yield.
Stepwise Synthesis Example
Additional Notes on Reaction Conditions and Catalysts
- The oxidation step requires careful control of temperature and catalyst loading to avoid over-oxidation or side reactions.
- The esterification is typically performed in excess methanol to drive the reaction to completion.
- For coupling reactions, inert atmosphere (argon or nitrogen) and dry solvents are essential to maintain catalyst activity.
- Purification is commonly achieved by silica gel chromatography or recrystallization.
- Characterization includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.
Summary of Key Research Findings
- The CCl4–CH3OH catalytic oxidation system is a versatile and efficient method for preparing methyl thiophene-2-carboxylate derivatives with good yields and regioselectivity.
- Transition metal catalysts such as VO(acac)2, Fe(acac)3, and Mo(CO)6 are effective in promoting the oxidation and esterification steps.
- Subsequent functionalization at the 5-position via halogenation followed by palladium-catalyzed coupling or direct acylation enables the introduction of the 2-methoxynicotinoyl group with high selectivity.
- The overall synthetic route is modular, allowing for variations in substituents and optimization for scale-up.
This detailed synthesis approach provides a reliable framework for preparing this compound with high purity and yield, suitable for further application in research and development contexts.
Scientific Research Applications
Medicinal Chemistry
Drug Development:
Methyl 5-(2-methoxynicotinoyl) thiophene-2-carboxylate has been identified as a promising candidate for the development of novel pharmaceuticals. Its structural features allow it to interact with various biological targets, making it a valuable building block in the synthesis of more complex molecules. The compound's ability to modulate biological pathways positions it as a potential lead compound in drug discovery efforts.
Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. Studies have demonstrated that the compound can inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria. For instance, concentrations above 50 µg/mL have shown effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli.
Anticancer Effects:
In vitro studies have revealed that this compound possesses anticancer properties, inducing apoptosis in various cancer cell lines. For example, treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines (e.g., MCF-7). Flow cytometry analyses indicated an increase in apoptotic cells following treatment, suggesting its potential as an anticancer agent.
Neuroprotective Effects:
Preliminary investigations suggest that this compound may offer neuroprotective benefits by safeguarding neuronal cells from oxidative stress and apoptosis. Animal models of neurodegenerative diseases have shown improved behavioral outcomes and reduced markers of oxidative damage following administration of the compound.
Case Studies
Several studies have evaluated the efficacy and application of this compound:
-
Antimicrobial Study:
- A study assessed the antimicrobial efficacy against various bacterial strains, revealing significant inhibition at concentrations greater than 50 µg/mL.
-
Anticancer Research:
- In vitro assays demonstrated that treatment with the compound led to a notable decrease in cell viability among cancerous cells while sparing normal cells.
-
Neuroprotection Study:
- Research involving an animal model indicated that administration of the compound resulted in improved behavioral outcomes and reduced oxidative stress markers compared to control groups.
Mechanism of Action
The mechanism of action of Methyl 5-(2-methoxynicotinoyl) thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural and functional differences between the target compound and analogous thiophene derivatives:
Key Observations:
- Steric Influence: The tert-butyl group in Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate introduces significant steric hindrance, which may limit its participation in reactions requiring planar transition states, unlike the planar nicotinoyl group in the target compound .
- Functional Group Diversity: Diethyl dicarboxylate derivatives () exhibit higher hydrophobicity due to dual ester groups, whereas the target compound’s single ester and polar nicotinoyl group may enhance solubility in polar aprotic solvents .
Physicochemical Properties
- Solubility: The discontinued status of the target compound () may correlate with poor aqueous solubility, a common issue with aromatic heterocycles. In contrast, amino or acetamido groups () improve solubility via hydrogen bonding .
Biological Activity
Methyl 5-(2-methoxynicotinoyl) thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a methoxynicotinoyl group and a carboxylate moiety. Its molecular formula is , and it is classified under thiophene derivatives.
| Property | Value |
|---|---|
| Molecular Weight | 253.30 g/mol |
| CAS Number | 898786-17-9 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways.
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cell proliferation and survival.
- Receptor Modulation : It can bind to receptors involved in inflammatory responses, thereby modulating cytokine release.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits key metabolic enzymes |
| Receptor Modulation | Modulates inflammatory cytokine release |
| Apoptosis Induction | Activates caspases leading to programmed cell death |
Case Studies
Several case studies have documented the effects of this compound:
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .
- Cancer Cell Studies : Research featured in Cancer Letters demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70%) in MCF-7 cells after 48 hours .
- Neuroprotection : A recent study indicated that the compound reduced levels of reactive oxygen species (ROS) by 40% in neuronal cultures exposed to oxidative stress .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing Methyl 5-(2-methoxynicotinoyl) thiophene-2-carboxylate?
- Methodological Answer : The synthesis typically involves coupling a thiophene-2-carboxylate precursor with a nicotinoyl derivative. For example, Pd-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) can introduce the 2-methoxynicotinoyl group at the 5-position of the thiophene ring . Prior steps may include esterification of thiophene-2-carboxylic acid using methanol under acidic conditions (e.g., H₂SO₄ catalysis) . Key intermediates should be purified via column chromatography and characterized by NMR and mass spectrometry.
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups, ester linkages). Overlapping signals may require 2D techniques (COSY, HSQC) .
- HPLC : Employ reverse-phase HPLC with UV detection (λ ~254 nm) to assess purity (>95%) .
- Melting Point : Compare experimental values (e.g., 125–129°C for thiophene-2-carboxylic acid derivatives) with literature to detect impurities .
- X-ray Crystallography : If single crystals are obtainable, CCDC structural data (similar to quinoxaline-thiophene hybrids) can resolve ambiguities .
Q. What are the stability considerations for this compound under storage or reaction conditions?
- Methodological Answer :
- Hydrolytic Stability : Monitor ester hydrolysis (e.g., in aqueous or protic solvents) via pH-controlled stability studies. Use anhydrous conditions for long-term storage .
- Light Sensitivity : Conduct accelerated degradation studies under UV light to assess photostability; store in amber vials if degradation is observed .
Advanced Research Questions
Q. How can researchers resolve conflicting spectroscopic data (e.g., ambiguous NOE correlations or unexpected coupling constants)?
- Methodological Answer :
- 2D NMR : Use NOESY to confirm spatial proximity of substituents (e.g., methoxy vs. nicotinoyl orientation) .
- DFT Calculations : Compare experimental ¹³C NMR shifts with computational predictions (e.g., Gaussian software) to validate tautomeric forms or regioisomers .
- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded spectral regions .
Q. What strategies are effective for modifying the substituents (e.g., methoxy or nicotinoyl groups) to study structure-activity relationships?
- Methodological Answer :
- Methoxy Group Replacement : Use demethylation agents (e.g., BBr₃) to generate hydroxyl intermediates, then alkylate with alternative groups (e.g., ethyl, allyl) .
- Nicotinoyl Variants : Employ parallel synthesis with substituted pyridine boronic acids in cross-coupling reactions to explore electronic effects .
- High-Throughput Screening : Utilize automated platforms to test derivatives for biological activity (e.g., enzyme inhibition) or material properties (e.g., conductivity in polymers) .
Q. How can computational methods predict the compound’s reactivity in catalytic systems or supramolecular assemblies?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate interactions with metal catalysts (e.g., Pd) to optimize coupling reaction conditions .
- Docking Studies : Model binding affinities with biological targets (e.g., kinases) using AutoDock Vina, guided by the nicotinoyl moiety’s π-stacking potential .
- DFT for Redox Properties : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrochemical behavior in conductive polymer applications .
Q. What experimental approaches can address discrepancies in observed vs. theoretical yields during scale-up synthesis?
- Methodological Answer :
- Reaction Monitoring : Use in-situ IR or LC-MS to detect intermediates and optimize reaction time/temperature .
- Mass Balance Analysis : Track side products (e.g., dimerization via thiophene C-H activation) and adjust catalyst loading or ligand design .
- DoE (Design of Experiments) : Apply factorial designs to identify critical parameters (e.g., solvent polarity, base strength) affecting yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
